molecular formula C10H11NO3 B1632336 6-(Cyclopropylmethoxy)nicotinic acid CAS No. 1019546-29-2

6-(Cyclopropylmethoxy)nicotinic acid

Cat. No.: B1632336
CAS No.: 1019546-29-2
M. Wt: 193.2 g/mol
InChI Key: QKESUAZALAOHJO-UHFFFAOYSA-N
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Properties

IUPAC Name

6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKESUAZALAOHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on a nicotinic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for nicotinic acid and its derivatives often involve the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-(Cyclopropylmethoxy)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence metabolic pathways related to lipid metabolism and energy production. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    6-Methoxynicotinic Acid: Another derivative with a methoxy group at a different position.

    Cyclopropylmethanol: A related compound used in the synthesis of 6-(Cyclopropylmethoxy)nicotinic acid.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other nicotinic acid derivatives may not be suitable .

Biological Activity

6-(Cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid (niacin), which has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant biochemical properties that influence various metabolic processes:

  • Enzyme Interaction : The compound interacts with enzymes, potentially acting as an inhibitor or modulator in metabolic pathways. It binds to active sites, affecting enzyme activity and stability.
  • Metabolic Pathways : It is involved in critical metabolic pathways, influencing the synthesis of nucleotides and other metabolites essential for cellular functions.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

  • Gene Expression : The compound modulates gene expression related to cell cycle regulation and apoptosis. This modulation can lead to significant alterations in cellular growth and differentiation.
  • Cell Signaling : It affects cell signaling pathways, which can alter the physiological responses of cells to various stimuli.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

  • Binding Affinity : The compound binds to specific receptors and enzymes, altering their conformation and functionality. This interaction can lead to both activation and inhibition of biological pathways.
  • Transcriptional Regulation : By interacting with transcription factors, it influences the transcriptional activity of target genes, which is crucial for maintaining cellular homeostasis.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it may exhibit beneficial effects such as enhanced enzyme activity or modulation of metabolic pathways.
  • High Doses : Conversely, higher doses can lead to toxicity, resulting in cellular damage or organ dysfunction. Studies have identified threshold levels where optimal biological activity occurs without significant adverse effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Implications : Preliminary studies suggest that this compound may influence cognitive functions through its action on nicotinic acetylcholine receptors. Its structural similarity to other nicotinic derivatives points towards potential applications in neuropharmacology.
  • Metabolic Effects : A study examining the physiological responses to nicotinic acid ingestion highlighted how compounds like this compound can modulate plasma free fatty acids during exercise, indicating a role in energy metabolism .

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InteractionInhibition of key metabolic enzymes
Gene ExpressionModulation of apoptosis-related genes
Neuropharmacological ActivityPotential cognitive enhancement via receptor action
Physiological ResponsesBlunted rise in free fatty acids during exercise

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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